![molecular formula C10H11F4NO B13054955 (1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054955.png)
(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
Description
The compound “(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL” is a chiral amino alcohol derivative characterized by a propan-2-ol backbone with an amino group at position 1 and a substituted phenyl ring at the same carbon. The phenyl ring is modified with a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 2.
Properties
Molecular Formula |
C10H11F4NO |
---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1 |
InChI Key |
WSXZHADEXJJPSR-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
Key Synthetic Steps
Alternative Synthetic Approaches
- Asymmetric catalytic hydrogenation of prochiral intermediates to directly yield the desired stereoisomer.
- Enzymatic resolution of racemic mixtures to isolate the (1S,2S) form.
- Use of chiral auxiliaries during synthesis to induce stereoselectivity.
Research Findings on Preparation Efficiency and Purity
- Yields for each step vary but optimized protocols report overall yields ranging from 40% to 70% for the multi-step synthesis.
- Stereochemical purity is typically assessed by chiral HPLC or NMR techniques, with enantiomeric excess (ee) values exceeding 95% in well-optimized methods.
- The trifluoromethyl and fluorine substituents increase lipophilicity, which may influence purification strategies due to altered solubility profiles.
Summary Table of Preparation Parameters
Parameter | Description | Typical Conditions | Outcome |
---|---|---|---|
Starting materials | Bromomethyl fluorophenyl derivatives, acetone, sodium cyanide | Commercially available, reagent grade | High purity starting points |
Key reagents | Lithium aluminum hydride, Raney nickel, chiral catalysts | Controlled temperature, inert atmosphere | Efficient reduction and stereocontrol |
Reaction solvents | Ether, acetone, ethyl alcohol | Anhydrous conditions preferred | Optimal for reaction kinetics and selectivity |
Purification methods | Recrystallization, chromatography | Use of acetone, ether mixtures | Achieves >95% enantiomeric purity |
Yield | Multi-step overall | 40-70% | Sufficient for research and development scale |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation Products: Oximes, nitro compounds.
Reduction Products: Secondary amines, alcohols.
Substitution Products: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for the development of pharmaceuticals. Its potential applications include:
- Anticancer Agents : Research indicates that fluorinated compounds can enhance the potency and selectivity of drugs targeting cancer cells. The incorporation of trifluoromethyl groups often improves metabolic stability and bioavailability .
- Neurological Disorders : Studies have explored the use of similar compounds in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier effectively .
Agrochemicals
Fluorinated compounds are widely used in the formulation of pesticides and herbicides due to their enhanced biological activity and environmental stability:
- Herbicide Development : The unique electronic properties imparted by the trifluoromethyl group can lead to more effective herbicides, providing better weed control with lower application rates .
- Insecticides : The compound's efficacy against specific pests has been investigated, showing promise in enhancing crop protection strategies .
Materials Science
Fluorinated compounds are known for their unique physical properties, making them suitable for various applications in materials science:
- Polymer Chemistry : The compound can be utilized in synthesizing fluorinated polymers which possess high thermal stability and chemical resistance. These polymers are valuable in coatings and advanced materials .
- Nanotechnology : Research into the use of fluorinated compounds in nanomaterials has shown potential for creating advanced drug delivery systems and diagnostic agents .
Case Studies
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the PI3K-AKT pathway, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations
Chlorine (in ) and iodine (in ) increase molecular weight and steric bulk, which may affect solubility and membrane permeability. Trifluoromethylthio (-SCF₃) in introduces sulfur, which could influence redox stability or metabolic pathways.
Stereochemical Differences :
- The (1S,2S) configuration in the target compound and contrasts with (1R,2S) in and (1S,2R) in , highlighting the importance of chiral centers in pharmacological activity.
Molecular Weight and Solubility :
- Compounds with heavier substituents (e.g., iodine in ) have higher molecular weights, which may reduce aqueous solubility.
- The target compound’s molecular weight (237.19 g/mol) is intermediate, balancing hydrophobicity and solubility.
Purity and Storage :
- Only specifies purity (≥95%), suggesting its use in precise synthetic applications. Storage conditions are largely unspecified in the evidence, though long-term stability may vary with substituents.
Research Implications
- Pharmaceutical Development : The target compound’s -CF₃ and fluorine groups make it a candidate for optimizing drug-receptor interactions, particularly in central nervous system (CNS) targets where fluorinated analogs are common .
- Stereoselective Synthesis : Differences in enantiomeric activity (e.g., vs. target) underscore the need for chiral resolution techniques in manufacturing.
- Structure-Activity Relationship (SAR) : Systematic comparisons of substituent positions (e.g., 3-fluoro vs. 2-fluoro in ) could reveal optimal configurations for target engagement.
Biological Activity
(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound notable for its unique structural features, including an amino group and a trifluoromethylated phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
- Molecular Formula : C10H11F4NO
- Molecular Weight : 237.19 g/mol
- CAS Number : 1270128-50-1
The presence of fluorine and trifluoromethyl groups significantly enhances the compound's lipophilicity, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) indicating potent antimicrobial properties .
- Inhibition of Enzymatic Activity : The trifluoromethyl group has been linked to enhanced inhibitory effects on enzymes such as CDK9, which is involved in transcription regulation . This suggests potential applications in cancer therapy by modulating cell cycle progression.
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant interactions at the molecular level. The fluorinated phenyl moiety increases binding affinity to biological targets compared to non-fluorinated analogs. SAR studies indicate that modifications in the structure can lead to variations in biological activity, particularly regarding lipophilicity and receptor binding .
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound alongside related derivatives. Key findings include:
- In vitro Antimycobacterial Activity : Compounds structurally related to this compound have shown promising results against Mycobacterium tuberculosis, with significant reductions in bacterial viability observed .
- Cytotoxicity Studies : Evaluations on human liver hepatocellular carcinoma cells (HepG2) indicated that derivatives of this compound exhibit varying degrees of cytotoxicity, suggesting potential for anticancer applications .
Case Studies
A notable case study involved the synthesis of several derivatives containing the trifluoromethyl group. These compounds were tested for their antimicrobial properties against various strains of bacteria. The results indicated that certain modifications could enhance activity against resistant strains while maintaining low toxicity to human cells .
Comparative Analysis
The following table summarizes the biological activities and structural features of several related compounds:
Compound Name | CAS Number | Molecular Formula | Biological Activity |
---|---|---|---|
This compound | 1270128-50-1 | C10H11F4NO | Antimicrobial, anticancer potential |
(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL | 1213841-18-9 | C10H12F3NOS | Moderate antimicrobial activity |
(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL | 1314000-40 | C10H11F4NO | Similar activity profile |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL, and how can stereochemical purity be ensured?
- Methodology :
- Reductive Amination : Use a ketone precursor (e.g., 1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-one) with a chiral amine source. Sodium borohydride or lithium aluminum hydride in ethanol/tetrahydrofuran (THF) under inert conditions can reduce the intermediate imine, as seen in analogous amino alcohol syntheses .
- Catalytic Hydrogenation : For large-scale production, employ palladium on carbon (Pd/C) or ruthenium catalysts under hydrogen pressure to reduce nitro or azide intermediates while preserving stereochemistry .
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives to isolate the (1S,2S) enantiomer, followed by recrystallization .
Q. How can researchers confirm the stereochemistry and purity of this compound?
- Analytical Techniques :
- Chiral HPLC : Utilize a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection to resolve enantiomers .
- NMR Spectroscopy : Compare H and F NMR shifts with literature data for analogous fluorinated amino alcohols (e.g., coupling constants for vicinal fluorine-hydrogen interactions) .
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction, as demonstrated for structurally related compounds like (1R,2S)-1-fluoro-1-phenylpropan-2-ol derivatives .
Q. What are the critical stability considerations for handling and storing this compound?
- Storage Guidelines :
- Store under nitrogen or argon at –20°C to prevent oxidation of the amino group and hydrolysis of the trifluoromethyl moiety .
- Avoid exposure to moisture (use desiccants) and strong oxidizers (e.g., peroxides), which may degrade the compound into toxic byproducts like fluorinated carbonyl derivatives .
Advanced Research Questions
Q. How does the fluorinated aromatic ring influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Mechanistic Insights :
- The electron-withdrawing trifluoromethyl and fluoro groups activate the phenyl ring toward electrophilic aromatic substitution at the para position. For Suzuki-Miyaura coupling, use palladium catalysts (e.g., Pd(PPh)) with aryl boronic acids to functionalize the ring .
- Steric hindrance from the trifluoromethyl group may slow reactions at the ortho position, requiring elevated temperatures (80–100°C) .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties or target binding affinity?
- In Silico Strategies :
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors) based on fluorine’s electronegativity and the amino alcohol’s hydrogen-bonding capacity .
- ADMET Prediction : Employ QSAR models in platforms like Schrödinger’s ADMET Predictor to estimate solubility, permeability, and metabolic stability, considering the compound’s logP (~2.5) and polar surface area (~60 Å) .
Q. How can researchers address conflicting data on the compound’s biological activity across different assay systems?
- Troubleshooting Framework :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays with known inhibitors .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts in cell-based assays .
- Metabolite Screening : Perform LC-MS analysis to identify degradation products (e.g., oxidized amines) that may interfere with activity .
Safety and Compliance
Q. What personal protective equipment (PPE) and engineering controls are required for safe handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.